Methane;nonadecahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

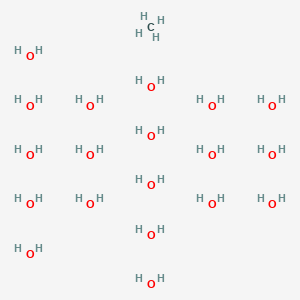

Methane;nonadecahydrate, also known as methane hydrate, is a clathrate compound where methane molecules are trapped within a crystalline structure of water. This compound is found naturally in permafrost regions and beneath the ocean floor. This compound is of significant interest due to its potential as a vast energy resource and its role in climate change .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methane;nonadecahydrate can be synthesized in the laboratory by combining methane gas with water under high pressure and low temperature conditions. The typical method involves cooling a mixture of methane and water to temperatures below 0°C and applying pressures above 30 bar to form the hydrate .

Industrial Production Methods

Industrial production of this compound is still in the experimental stages. The primary method involves extracting methane hydrate from natural deposits found in ocean sediments and permafrost regions. This process requires advanced drilling techniques and pressure management to prevent the hydrate from dissociating during extraction .

Chemical Reactions Analysis

Types of Reactions

Methane;nonadecahydrate primarily undergoes dissociation reactions where the hydrate decomposes into methane gas and water. This process can be triggered by changes in temperature and pressure. Additionally, methane within the hydrate can participate in combustion reactions, producing carbon dioxide and water .

Common Reagents and Conditions

The dissociation of this compound typically occurs under conditions of reduced pressure or increased temperature. For combustion reactions, methane reacts with oxygen under high-temperature conditions to produce carbon dioxide and water .

Major Products

The major products formed from the dissociation of this compound are methane gas and water. In combustion reactions, the primary products are carbon dioxide and water .

Scientific Research Applications

Methane;nonadecahydrate has several scientific research applications:

Energy Resource: Methane hydrate is considered a potential future energy resource due to its high methane content.

Climate Studies: Research on methane hydrate helps understand its role in climate change, as methane is a potent greenhouse gas.

Biotechnology: Methanotrophic bacteria that utilize methane from hydrates are studied for their potential in biotechnological applications.

Environmental Science: Methane hydrate research contributes to understanding natural gas seepage and its environmental impacts.

Mechanism of Action

The primary mechanism by which methane;nonadecahydrate exerts its effects is through the release of methane gas upon dissociation. This release can occur naturally due to changes in temperature and pressure or can be induced artificially. The methane released can then participate in various chemical reactions, such as combustion, contributing to energy production or environmental impacts .

Comparison with Similar Compounds

Similar Compounds

Methane Clathrate: Similar to methane;nonadecahydrate, methane clathrate is a compound where methane is trapped within a water lattice.

Ethane Hydrate: Another clathrate compound where ethane molecules are trapped within a water structure.

Uniqueness

This compound is unique due to its high methane content and its occurrence in natural deposits. Its potential as an energy resource and its role in climate change make it a compound of significant interest compared to other hydrates .

Properties

CAS No. |

63234-16-2 |

|---|---|

Molecular Formula |

CH42O19 |

Molecular Weight |

358.33 g/mol |

IUPAC Name |

methane;nonadecahydrate |

InChI |

InChI=1S/CH4.19H2O/h1H4;19*1H2 |

InChI Key |

CWACPUXCWFMPMX-UHFFFAOYSA-N |

Canonical SMILES |

C.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)

![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)